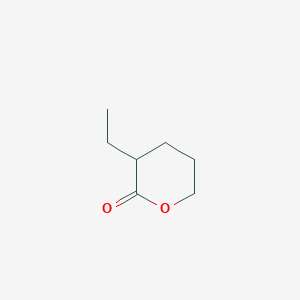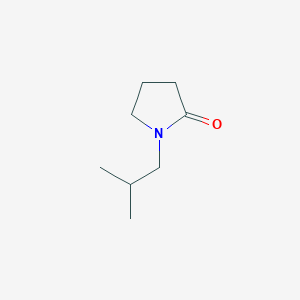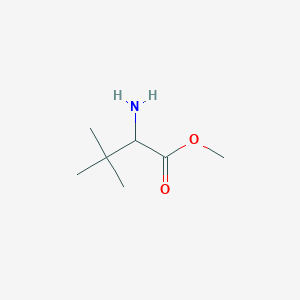
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Übersicht
Beschreibung
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H6F3NO3 . It has a molecular weight of 221.14 . The IUPAC name for this compound is 1-nitro-2-(2,2,2-trifluoroethoxy)benzene .
Molecular Structure Analysis
The InChI code for 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is 1S/C8H6F3NO3/c9-8(10,11)5-15-7-3-1-2-6(4-7)12(13)14/h1-4H,5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen has been explored, demonstrating the utility of these compounds in synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. Such reactions underline the role of nitro-substituted benzene derivatives in the efficient synthesis of compounds with potential applications in pharmaceuticals and materials science (Pastýříková et al., 2012).
Luminescent Materials for Sensing Applications
Luminescent metal-organic frameworks (MOFs) incorporating mixed tritopic linkers and Cd(II)/Zn(II) nodes have been developed for the selective detection of organic nitro compounds and iodine capture. These frameworks exhibit significant fluorescence quenching when exposed to nitro compounds, highlighting their potential as selective sensors for hazardous materials (Rachuri et al., 2015).
Catalysis and Organic Transformations
The compound has been implicated in studies focusing on nickel-catalyzed homoallylation of aldehydes with 1,3-dienes, showcasing its potential role in complex organic transformations that could be beneficial in synthesizing diverse organic products. This catalytic process exemplifies the versatility of nitro-substituted benzene derivatives in facilitating novel organic reactions (Kimura et al., 2006).
Environmental Applications and Explosives Detection
Research has also delved into the microbial degradation of explosives, where nitroaromatic compounds like TNT are transformed through biotransformation processes. Although not directly related to 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene, this study underscores the broader environmental significance of understanding the biodegradation pathways of nitroaromatic compounds, which could inform remediation strategies for nitroaromatic-contaminated environments (Hawari et al., 2000).
Advanced Materials and Frameworks
The synthesis and characterization of novel fluorine-containing polyetherimides demonstrate the application of nitro-substituted benzene derivatives in creating materials with unique properties, such as enhanced thermal stability and chemical resistance. These materials are valuable for advanced engineering applications, including aerospace and electronics (Xin-hai, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-4-2-1-3-6(7)12(13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJUDLUVULSXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379684 | |
| Record name | 1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
87014-28-6 | |
| Record name | 1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608892.png)
![N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1608896.png)






![2-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608906.png)




